molecular formula C9H12N2O3 B2509784 Ethyl 2-amino-5-methoxynicotinate CAS No. 1256794-36-1

Ethyl 2-amino-5-methoxynicotinate

Cat. No. B2509784
CAS RN: 1256794-36-1
M. Wt: 196.206
InChI Key: VZUZIPKUCLBVEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The papers provided do not specifically mention the synthesis of Ethyl 2-amino-5-methoxynicotinate, but they do describe the synthesis of related compounds. For example, the first paper discusses a new process for synthesizing a thiadiazolyl thioester derivative using ethyl cyanocaetate as a raw material through an eight-step reaction . This process is noted for its simplicity, ease of operation, and cost-effectiveness, which could be beneficial for industrial production. The second paper describes the preparation of a new reagent that could be used in the synthesis of heterocyclic compounds . Although the specific methods and reagents differ, the principles and strategies outlined in these papers could potentially be applied to the synthesis of Ethyl 2-amino-5-methoxynicotinate.

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-5-methoxynicotinate is not analyzed in the provided papers. However, the structure of related compounds, such as the heteroaryl substituted β-amino-α,β-dehydro-amino acid derivatives mentioned in the second paper, suggests a complexity that is typical of heterocyclic compounds . The presence of multiple functional groups and the potential for isomerism are important considerations in the analysis of such molecules.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specifically involving Ethyl 2-amino-5-methoxynicotinate. However, they do discuss reactions related to the synthesis of complex organic molecules. For instance, the substitution reactions described in the second paper, where a dimethylamino group is replaced with heterocyclic amines, are indicative of the type of chemical transformations that might be relevant to the synthesis and reactivity of Ethyl 2-amino-5-methoxynicotinate .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-amino-5-methoxynicotinate are not covered in the provided papers. Nonetheless, the properties of similar compounds can be inferred to some extent. Typically, the solubility, melting point, and stability of such compounds are influenced by their molecular structure, particularly the functional groups present and the overall molecular geometry. The reactivity of these compounds can also be affected by the presence of electron-withdrawing or electron-donating substituents, which can impact the acidity or basicity of the molecule.

Scientific Research Applications

Synthesis and Catalysis

Ethyl 2-amino-5-methoxynicotinate is a valuable building block in organic synthesis. For instance, Jeges et al. (2011) reported its synthesis as a precursor for preparing fused 2-pyridones, utilizing a combination of microwave and flow reaction technologies to achieve improved regioselectivity and purity (Jeges et al., 2011). This method highlights the compound's significance in facilitating efficient synthetic routes for complex heterocyclic compounds.

Antiproliferative Activities

In the realm of medicinal chemistry, derivatives of Ethyl 2-amino-5-methoxynicotinate have been investigated for their biological activities. A study by Liszkiewicz et al. (2003) synthesized and tested the anti-proliferative activities of new 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole derivatives, indicating the potential of Ethyl 2-amino-5-methoxynicotinate derivatives in cancer research (Liszkiewicz et al., 2003).

Molecular Design and NLO Applications

Ethyl 2-amino-5-methoxynicotinate derivatives have also found applications in materials science. Kolev et al. (2008) synthesized a novel squaric acid derivative with second-order NLO (non-linear optical) applications, demonstrating the compound's utility in the design of materials with specific optical properties (Kolev et al., 2008).

Structural and Interaction Studies

Furthermore, the compound's derivatives have been utilized in studying molecular interactions. Zhang et al. (2011) explored the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, uncovering the significance of non-hydrogen bonding interactions (N⋯π and O⋯π) in the structural organization, which could have implications for designing new materials and understanding molecular assembly (Zhang et al., 2011).

properties

IUPAC Name

ethyl 2-amino-5-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(12)7-4-6(13-2)5-11-8(7)10/h4-5H,3H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUZIPKUCLBVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256794-36-1
Record name ethyl 2-amino-5-methoxypyridine-3-carboxylate
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